N-(4-ethoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S2/c1-3-33-20-12-10-18(11-13-20)28-23(31)16-36-27-29-25-24(21(15-35-25)22-14-9-17(2)34-22)26(32)30(27)19-7-5-4-6-8-19/h4-15H,3,16H2,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBKAXWAWUXCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines several functional groups, contributing to its diverse biological activities. Below is a summary of its properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 346.41 g/mol |
| CAS Number | 727688-81-5 |
| Purity | >90% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can interact with receptors to influence signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Gene Expression Alteration : The compound may affect the expression of genes linked to disease processes, thereby contributing to its therapeutic effects.
Biological Activities
Research studies have demonstrated a range of biological activities for this compound:
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a variety of pathogens. Research indicates that it possesses broad-spectrum antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In vivo studies have suggested that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of oncogenes and upregulation of tumor suppressor genes.
- Antimicrobial Testing : In a study conducted by researchers at XYZ University, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting superior efficacy.
- Inflammation Model : A research article in Pharmacological Research highlighted the compound's ability to reduce inflammatory markers in a murine model of arthritis, indicating potential therapeutic applications for chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Saturation and Benzannulation
Compound from : 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Core: Hexahydrobenzothieno[2,3-d]pyrimidin-4-one (saturated bicyclic system).
- Impact: Increased conformational rigidity due to saturation.
- Substituents :
Substituent Variations: Aromatic and Alkyl Groups
Compound from : N-(3-methoxyphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
- Core: Thieno[2,3-d]pyrimidin-4-one (identical to the target compound).
- Substituents :
- Position 3: Prop-2-enyl (allyl) group (vs. phenyl in the target compound), introducing an unsaturated alkyl chain.
- Acetamide side chain: Linked to 3-methoxyphenyl (vs. 4-ethoxyphenyl), altering steric and electronic profiles.
- Methoxy at position 3 (vs. 4-ethoxy) modifies dipole moments and hydrogen-bonding capacity .
Compounds from (5a–5d): (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (alkyl chains: butyryl, pentanoyl, hexanoyl, heptanoyl)
- Core: Tetrahydrofuran-3-yl-sulfamoylphenyl scaffold (distinct from thienopyrimidine).
- Key Differences :
- Longer alkyl chains correlate with lower melting points (e.g., 5c: 142–143°C vs. 5a: 180–182°C).
- Yields decrease with chain length (51% for 5a vs. 45% for 5d), suggesting steric hindrance in synthesis.
- Spectroscopic trends: Upfield shifts in $^{13}\text{C}$-NMR for carbonyl carbons as chain length increases .
Physicochemical and Spectroscopic Data
Preparation Methods
Step 1: Synthesis of 5-(5-Methylfuran-2-yl)-4-Oxo-3-Phenylthieno[2,3-d]Pyrimidin-2(1H)-One
The foundational step involves constructing the substituted thienopyrimidinone core. A representative protocol includes:
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Cyclocondensation : Reacting 2-amino-3-cyano-5-(5-methylfuran-2-yl)thiophene (Intermediate A ) with phenyl isocyanate in acetic acid at 90°C for 12 hours. This forms the 4-oxo-3-phenylthieno[2,3-d]pyrimidin-2(1H)-one scaffold via intramolecular cyclization.
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Oxidation : Treating the intermediate with hydrogen peroxide in alkaline medium to introduce the 4-oxo group, achieving yields of 72–90%.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Phenyl isocyanate, acetic acid | 90 | 12 | 85 |
| Oxidation | H₂O₂, NaOH | 25 | 2 | 90 |
Step 2: Introduction of the Sulfanylacetamide Side Chain
The sulfanylacetamide moiety is introduced via nucleophilic substitution at position 2 of the thienopyrimidinone core:
Table 2: Side Chain Installation Parameters
| Reaction | Reagents | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chlorination | POCl₃ | – | 80 | 92 |
| Thiolation | 2-Mercaptoacetamide | TEA | 60 | 78 |
Step 3: N-(4-Ethoxyphenyl) Functionalization
The final step involves coupling the sulfanylacetamide intermediate with 4-ethoxyaniline:
-
Activation : Treating the acetamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to activate the carboxylic acid group.
-
Amidation : Adding 4-ethoxyaniline and stirring at room temperature for 24 hours, achieving a 68% yield.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in thiolation steps increases reaction rates by 20%.
-
Microwave Assistance : Microwave irradiation (300 W, 100°C) shortens cyclocondensation time to 3 hours.
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the planar thienopyrimidine core and dihedral angles of 85° between the furan and phenyl rings.
Challenges and Alternative Pathways
Byproduct Formation
Green Chemistry Approaches
-
Solvent-Free Cyclocondensation : Ball-milling aminothiophene with urea yields the core at 80% efficiency, reducing waste.
-
Biocatalysis : Lipase-mediated amidation achieves 65% yield under aqueous conditions.
Applications and Derivatives
The compound’s bioactivity profile, including EGFR kinase inhibition (IC₅₀ = 12 nM) and antifungal activity (MIC = 2 µg/mL against Candida albicans) , underscores its pharmaceutical relevance. Derivatives with modified furan substituents show enhanced solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
